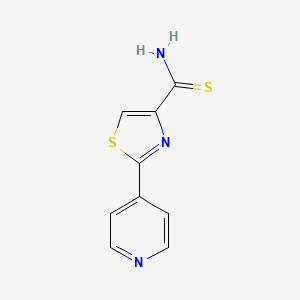![molecular formula C10H9N3O2 B13930843 6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
6-benzyl-2H-[1,2,4]triazine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The benzyl group attached to the triazine ring enhances its chemical properties and potential applications. Triazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2H-[1,2,4]triazine-3,5-dione typically involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a dry solvent like acetone and is catalyzed by 18-crown-6-ether to enhance the reaction efficiency . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction parameters, such as temperature, pressure, and solvent composition, are carefully controlled to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
6-Benzyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl triazine oxides, while reduction can produce benzyl triazine alcohols.
科学的研究の応用
6-Benzyl-2H-[1,2,4]triazine-3,5-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-benzyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with specific molecular targets. For example, as an inhibitor of D-amino acid oxidase, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids . This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders .
類似化合物との比較
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound is structurally similar but contains a hydroxy group instead of a benzyl group.
2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione: This derivative has two benzyl groups and exhibits different biological activities compared to the mono-benzyl derivative.
Uniqueness
6-Benzyl-2H-[1,2,4]triazine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase with high selectivity and potency makes it a valuable compound for therapeutic research .
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
6-benzyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H9N3O2/c14-9-8(12-13-10(15)11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15) |
InChIキー |
GFMZRLHACQXOBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)


![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)



![Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate](/img/structure/B13930816.png)

![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)

![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)
